molecular formula C11H6O3 B14734926 6H-Furo[2,3-g][1]benzopyran-6-one CAS No. 6457-94-9

6H-Furo[2,3-g][1]benzopyran-6-one

Cat. No.: B14734926
CAS No.: 6457-94-9
M. Wt: 186.16 g/mol
InChI Key: HFIBDCBPROTZBD-UHFFFAOYSA-N
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Description

6H-Furo2,3-gbenzopyran-6-one is an organic compound characterized by a unique structure that includes both furan and benzopyran rings. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Furo2,3-gbenzopyran-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper(I) bromide to promote the substitution of 2-bromobenzofuran-3-carboxylic acid with dimedone, followed by lactonization . This method requires precise control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6H-Furo2,3-gbenzopyran-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .

Scientific Research Applications

6H-Furo2,3-gbenzopyran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Furo2,3-gbenzopyran-6-one is unique due to its specific ring structure and the combination of furan and benzopyran rings. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

CAS No.

6457-94-9

Molecular Formula

C11H6O3

Molecular Weight

186.16 g/mol

IUPAC Name

furo[2,3-g]chromen-6-one

InChI

InChI=1S/C11H6O3/c12-11-2-1-7-5-9-8(3-4-13-9)6-10(7)14-11/h1-6H

InChI Key

HFIBDCBPROTZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=C21)OC=C3

Origin of Product

United States

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